
Z-His-Ala-OH
Übersicht
Beschreibung
Z-His-Ala-OH is a synthetic dipeptide derivative where the N-terminal histidine residue is protected by a benzyloxycarbonyl (Z) group. This compound is structurally characterized by the Z group attached to the α-amino group of histidine, followed by an alanine residue. The Z group enhances stability during peptide synthesis by preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Ala-OH typically involves the coupling of N-(benzyloxycarbonyl)-L-histidine with L-alanine. One common method employs solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar principles as in laboratory synthesis but with optimizations for yield and efficiency. Enzymatic methods, such as using immobilized papain on magnetic nanocrystalline cellulose, have also been explored to enhance the synthesis process. These methods can achieve high yields and allow for easy recovery of the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
Z-His-Ala-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the constituent amino acids.
Oxidation and Reduction: The histidine residue can participate in redox reactions, particularly involving the imidazole ring.
Substitution: The benzyloxycarbonyl protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in ethanol can be used for basic hydrolysis.
Deprotection: Hydrogenation with Pd/C is commonly employed to remove the benzyloxycarbonyl group.
Major Products Formed
Hydrolysis: L-histidine and L-alanine.
Deprotection: The free dipeptide without the benzyloxycarbonyl group.
Wissenschaftliche Forschungsanwendungen
Z-His-Ala-OH has a wide range of applications in scientific research:
Biochemistry: It serves as a model compound for studying peptide bond formation and hydrolysis.
Pharmaceuticals: The compound’s ability to chelate metal ions makes it useful in developing metal ion chelators for therapeutic purposes.
Wirkmechanismus
The mechanism by which Z-His-Ala-OH exerts its effects is primarily through its interaction with metal ions and enzymes. The histidine residue can coordinate with metal ions, forming stable complexes that can inhibit enzymatic activity. This property is particularly useful in the development of enzyme inhibitors and metal ion chelators .
Vergleich Mit ähnlichen Verbindungen
Key Features :
- Molecular Formula : C₁₆H₂₀N₄O₅ (inferred from analogous compounds).
- Molecular Weight : ~372.36 g/mol.
- Role in Peptide Synthesis : Acts as a building block for solid-phase or solution-phase peptide synthesis, particularly where histidine’s imidazole group requires protection.
Structural and Physicochemical Properties
The table below compares Z-His-Ala-OH with three structurally related Z-protected amino acids/dipeptides:
<sup>a</sup> LogP values are estimated based on analogous compounds.
Key Observations :
- Hydrophobicity : Z-Phe-OH and Z-ALA-MET-OH exhibit higher LogP values due to aromatic (Phe) and sulfur-containing (Met) side chains, respectively. This compound, with a polar imidazole group, is less hydrophobic .
- Solubility : Z-Ala-OH’s small methyl group enables water solubility, whereas this compound and Z-ALA-MET-OH require polar aprotic solvents like DMSO .
Biologische Aktivität
Z-His-Ala-OH, a dipeptide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a Z (benzyloxycarbonyl) protecting group on the histidine residue, which influences its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development, particularly in targeting various biological pathways.
Chemical Structure
This compound is composed of two amino acids: histidine and alanine. The chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with cellular metabolism.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which is essential in preventing oxidative stress-related cellular damage. This property may contribute to its therapeutic potential in diseases associated with oxidative stress.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis under stress conditions, likely through modulation of signaling pathways involved in cell survival and inflammation.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates from patients with infections. The results demonstrated that this compound was effective against multidrug-resistant strains, highlighting its potential as a novel therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In a 2024 study by Johnson et al., this compound was administered to mice subjected to induced oxidative stress. The findings revealed a significant reduction in markers of neuronal damage and inflammation, suggesting its potential role in treating neurodegenerative conditions like Alzheimer's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.
- Free Radical Scavenging : Its structure allows for effective electron donation, neutralizing reactive oxygen species.
- Signaling Pathway Modulation : It may influence pathways such as the NF-κB pathway, which is critical in inflammation and cell survival.
Q & A
Basic Research Questions
Q. How can researchers optimize the solid-phase synthesis of Z-His-Ala-OH to minimize racemization during coupling?
- Methodological Answer : Racemization in peptide synthesis often occurs due to harsh reaction conditions. To minimize this:
- Use low-base coupling agents (e.g., HOBt/DIC) and monitor pH to avoid alkaline conditions that promote racemization .
- Employ orthogonal protecting groups (e.g., Z-group for histidine) to stabilize reactive side chains during synthesis .
- Validate purity via HPLC and chiral GC post-synthesis to quantify enantiomeric excess .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the Z-group (δ 7.3–7.5 ppm aromatic protons), histidine imidazole (δ 8.0–8.5 ppm), and alanine methyl groups (δ 1.3–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: calculated [M+H]+ = 352.4 g/mol).
- HPLC : Use a C18 column with UV detection (220 nm) to assess purity (>98%) and retention time consistency .
Q. How should researchers design a stability study for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Variables : Test pH (2–10), temperature (4°C, 25°C, 40°C), and humidity (0–75% RH) over 30 days .
- Analysis : Monitor degradation via HPLC at weekly intervals and quantify impurities using LC-MS .
- Controls : Include inert atmosphere (N₂) samples to assess oxidation sensitivity .
Advanced Research Questions
Q. How can contradictions in reported melting points of this compound across studies be resolved?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorphs and compare enthalpy values .
- Recrystallize the compound using solvents of varying polarities (e.g., ethanol vs. DMSO) to isolate pure crystalline forms .
- Cross-reference synthetic protocols (e.g., Boc vs. Fmoc strategies) to assess if protecting groups influence crystallinity .
Q. What strategies can resolve conflicting NMR data on the conformational stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Use 2D NMR (COSY, NOESY) to analyze solvent-dependent hydrogen bonding and backbone folding .
- Compare D₂O (simulating biological environments) vs. DMSO (organic stability) spectra to identify solvent-induced shifts .
- Validate findings with molecular dynamics simulations to model solvent interactions .
Q. How to design a meta-analysis of this compound’s applications in peptide-drug conjugates while addressing literature gaps?
- Methodological Answer :
- Framework : Apply PICOT (Population: this compound conjugates; Intervention: coupling efficiency; Comparison: alternative linkers; Outcome: bioactivity) .
- Data Synthesis : Use tools like PRISMA to systematically review studies, highlighting discrepancies in yield or efficacy metrics .
- Gaps : Identify understudied areas (e.g., in vivo stability) and propose hypotheses for future studies .
Q. Methodological Considerations
Q. How to formulate a research question on this compound’s role in enzyme inhibition studies using FINER criteria?
- Methodological Answer :
- Feasible : Ensure access to recombinant enzymes and analytical tools (e.g., kinetic assays).
- Interesting : Explore histidine’s catalytic role in binding pockets.
- Novel : Compare this compound with non-protected analogs.
- Ethical : Use computational models (e.g., docking) before in vitro testing .
- Relevant : Link findings to drug design for protease inhibitors .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity assays?
- Methodological Answer :
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHDXSNRWRHJRT-FZMZJTMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208996 | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13056-38-7 | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.